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molecular formula C9H11NO3 B1329970 2-(1,3-Benzodioxol-5-ylamino)ethanol CAS No. 81329-90-0

2-(1,3-Benzodioxol-5-ylamino)ethanol

Cat. No. B1329970
M. Wt: 181.19 g/mol
InChI Key: BQHMISUMCDYQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06548515B1

Procedure details

27 mmol of sodium acetate and 15 mmol of 2-bromoethanol are added to 10 mmol of 3,4-methylenedioxyaniline dissolved in ethanol. After 24 hours of heating at reflux, the reaction mixture is brought to ambient temperature, water is added, and then the aqueous phase is extracted with dichloromethane. The organic phases are combined, the solvent is evaporated off and the crude residue is purified by chromatography on silica, using a 10:90 dichloromethane/ethyl acetate mixture as eluant, to yield the expected product in the form of an oil.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=[O:3])[CH3:2].[Na+].BrCCO.[CH2:10]1[O:19][C:18]2[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][C:12]=2[O:11]1.O>C(O)C>[CH2:10]1[O:19][C:18]2[CH:17]=[CH:16][C:14]([NH:15][CH2:2][CH2:1][OH:3])=[CH:13][C:12]=2[O:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
27 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
15 mmol
Type
reactant
Smiles
BrCCO
Name
Quantity
10 mmol
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 24 hours of heating
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
is brought to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
the crude residue is purified by chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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